6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
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Overview
Description
The compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate" appears to be a pyran derivative with potential biological activity. Pyran derivatives are known for their diverse biological activities, which can include antifungal and plant growth inhibitory properties, as seen in the study of pyranyl-substituted cinnamates .
Synthesis Analysis
The synthesis of pyran derivatives can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one (HMP) with substituted cinnamic acids leads to the formation of pyranyl-substituted cinnamates with potential antifungal and plant growth inhibitory activities . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyran derivatives is characterized by a six-membered ring containing an oxygen atom. The presence of substituents such as methyl groups and thiazole moieties can significantly influence the chemical behavior and biological activity of these compounds. For example, the introduction of a trifluoromethyl group and a triazole ring to the pyran core has been shown to produce highly functionalized compounds .
Chemical Reactions Analysis
Pyran derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition of 4-azido-6-methyl-2H-pyran-2-one with electron-rich alkenes and alkynes results in the formation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, the reaction of 4-amino-6-methyl-2H-pyran-2-one with β-dicarbonyl compounds yields 5-oxopyrano[4,3-b]pyridines . These reactions demonstrate the versatility of pyran derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives can vary widely depending on their substitution patterns. For example, the introduction of a methyl group at the R(1) position and a methoxycarbonyl group at the R(2) position of an anilinoquinazoline framework was essential for high cell growth inhibition activity . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely that the substituents present in the molecule would confer unique characteristics to this compound.
Scientific Research Applications
Antimicrobial Activity
Research into derivatives of pyran and cinnamate compounds has shown potential antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of amido linked bis heterocycles, which are structurally related to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate, found that certain derivatives displayed strong antibacterial and antifungal activities. This suggests a promising avenue for the development of new antimicrobial agents (Padmavathi et al., 2011).
Chemical Synthesis and Characterization
The exploration of new methods for synthesizing heterocyclic compounds, including those related to this compound, has been a topic of research. Studies have focused on creating these compounds for further applications in various fields, including pharmaceuticals. For example, research on the synthesis and characterization of metal complexes with new sulfur-bearing ligands suggests innovative approaches to chemical synthesis that could be applied to similar cinnamate derivatives (Urdaneta et al., 2015).
Organic Electronics and Photopolymerization
Another research area involves the application of cinnamate derivatives in organic electronics, such as organic light-emitting devices (OLEDs), and photopolymerization processes. Studies have been conducted on the synthesis of donor-acceptor pyranone dyads, which exhibit properties that could be beneficial for the development of energy-saving OLEDs. This research highlights the potential use of cinnamate derivatives in creating more efficient organic electronic devices (Sharma et al., 2019).
Biological Activities and Drug Development
The synthesis of heterocyclic compounds from reactions involving dehydroacetic acid (DHA) and its derivatives, including cinnamoyl derivatives, has been investigated for their potential biological activities. These studies suggest that such compounds could serve as precursors or active components in the development of new drugs with specific biological activities, underscoring the relevance of this compound and related molecules in pharmaceutical research (Prakash et al., 2004).
Mechanism of Action
Target of action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . These compounds target various proteins and enzymes in the body.
Mode of action
The mode of action of thiazole derivatives can vary depending on the specific compound. For example, some thiazole derivatives act as inhibitors for certain enzymes, blocking their activity and leading to various downstream effects .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways. For example, they can inhibit the synthesis of certain proteins, disrupt cell division, or block the activity of certain enzymes .
Pharmacokinetics
The ADME properties of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives are well absorbed in the body, while others are not. They can be metabolized in the liver and excreted in the urine .
Result of action
The result of the action of thiazole derivatives can vary depending on the specific compound and its target. For example, some thiazole derivatives have been found to have antitumor or cytotoxic effects .
Action environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Future Directions
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-13-11-25-19(20-13)26-12-15-9-16(21)17(10-23-15)24-18(22)8-7-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOMGQTWFRDHBS-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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